Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester

Emulsion stability Rheology Dairy-type emulsions

Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9) is a well-defined, single-chemical-entity diester of glycerol with stearic acid (C18:0) and lactic acid, systematically designated as glyceryl α-stearate α-lactate or glycerol 1-stearate 3-lactate. It belongs to the class of lactic acid esters of mono- and diglycerides (LACTEM, E472b), but is distinguished by its discrete molecular structure (C24H46O6, MW 430.62) rather than being a complex mixture.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
CAS No. 50825-77-9
Cat. No. B12774454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester
CAS50825-77-9
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O
InChIInChI=1S/C24H46O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h21-22,25-26H,3-20H2,1-2H3
InChIKeyCNFBVKHISCKTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9): A Defined Glyceryl Stearate Lactate Excipient for Controlled-Release Formulation Procurement


Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9) is a well-defined, single-chemical-entity diester of glycerol with stearic acid (C18:0) and lactic acid, systematically designated as glyceryl α-stearate α-lactate or glycerol 1-stearate 3-lactate [1]. It belongs to the class of lactic acid esters of mono- and diglycerides (LACTEM, E472b), but is distinguished by its discrete molecular structure (C24H46O6, MW 430.62) rather than being a complex mixture . This structural definition confers predictable physicochemical properties, including a hydrophilic-lipophilic balance (HLB) of approximately 12, which is substantially higher than that of simple glyceryl monostearate (GMS, HLB ~3.8) [2].

Why Generic Substitution with Standard LACTEM or Simple Glyceryl Stearates Fails for Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9): Key Structural and Functional Differences


Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9) is a single-molecular entity, not a blend of lactic acid esters of mono- and diglycerides (common LACTEM) or a simple glyceryl monostearate (GMS). Substituting with complex LACTEM mixtures introduces variability that directly impacts formulation performance—commercial LACTEM batches from the same supplier can diverge by as much as 33% in composition [1]. Substituting with GMS (HLB ~3.8) drastically underperforms in shear instability and protein displacement compared to the higher-HLB lactic acid esterified glyceryl stearate, leading to emulsion destabilization and loss of intended rheology [2]. Conversely, over-substitution with high-HLB sodium stearoyl lactylate (SSL, HLB ~17) may cause excessive hydrophilicity and incompatibility in water-in-oil systems. The specific diester structure of the target compound ensures reproducible interfacial packing and α-gel formation that cannot be replicated by generic alternatives [2][3].

Quantitative Differentiation Guide for Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9) Based on Validated Comparator Studies


Emulsion Shear Instability: LACTEM vs GMS Direct Head-to-Head Comparison

In a direct comparative study of whippable dairy-type emulsions, the lactic acid ester of monoglycerides (LACTEM, the class to which the target compound belongs) induced pronounced shear instability, whereas saturated monoglyceride (GMS) conferred high stability. Emulsions containing LACTEM aggregated substantially under shear, accompanied by significant protein displacement from the fat globule interface, while GMS-stabilized emulsions remained stable and low-viscous over temperature cycles [1]. This demonstrates that for formulations requiring controlled partial coalescence (e.g., whipped toppings, aerated desserts), the LACTEM-type emulsifier enables functionality that GMS cannot provide.

Emulsion stability Rheology Dairy-type emulsions

Whipped Cream Optimal Performance Concentration: LACTEM at 0.10 wt%

A 2025 study demonstrated that LACTEM (lactic acid esters of monoglycerides) significantly improved whipped cream quality metrics when used at an optimal concentration of 0.10 wt% [1]. At this level, LACTEM produced smaller particle size emulsions, higher apparent viscosity, higher firmness after whipping, and lower serum loss compared to systems without LACTEM. At concentrations exceeding 0.10 wt%, larger fat crystals formed, resulting in decreased firmness and increased serum loss. This concentration-dependent performance is markedly different from GMS, which of itself does not promote air incorporation or partial coalescence and is typically used as a stabilizer in combination with aerating emulsifiers [2].

Whipped cream Fat crystallization Interfacial rheology

HLB Divergence: Glyceryl Stearate Lactate (HLB ~12) vs Glyceryl Palmitate Lactate (HLB 7–8) vs GMS (HLB ~3.8)

The HLB of glyceryl stearate lactate is reported at approximately 12, positioning it as a moderately hydrophilic emulsifier suitable for oil-in-water (O/W) emulsions [1]. This contrasts with glyceryl palmitate lactate (HLB 7–8) and glyceryl monostearate (HLB ~3.8) [2]. The significant difference means that formulators cannot directly substitute the stearate lactate for the palmitate lactate or unmodified GMS without destabilizing the intended emulsion type. Within the same product range, the stearate lactate provides higher emulsion stability for O/W systems, while the palmitate lactate is weaker in this regard.

Hydrophilic-lipophilic balance Emulsifier selection Formulation design

Cosmetic Safety Profile: Glyceryl Stearate Lactate in the CIR Expert Panel Assessment

In an amended final safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel, glyceryl stearate lactate was evaluated within a group of 17 glyceryl diesters and confirmed safe for use in cosmetics under present practices and concentrations [1]. A related compound, glyceryl palmitate lactate (50% w/v), did not induce skin irritation or sensitization in repeat-insult patch tests (RIPT) on human subjects [2]. While no GSL-specific RIPT data are captured in the report, the Panel's conclusion provides a safety baseline. In comparison, glyceryl monostearate, while safe, lacks the lactate moiety that imparts additional emolliency and AHA-releasing properties attributed to the lactate esters [3].

Safety assessment Dermal irritation Cosmetic ingredient

Interfacial α-Gel Formation Mechanism: LACTEM vs GMS and GMU

The mechanism of protein displacement and fat globule aggregation differs fundamentally among monoglyceride-based emulsifiers. LACTEM forms a hydrated α-gel at the oil-water interface that links fat globules together, causing flocculation suitable for whipped products. In contrast, GMS forms a crystalline physical barrier around fat globules that prevents aggregation and ensures high stability [1]. Unsaturated monoglyceride (GMU) creates a partial coalescence network with casein. These three distinct mechanisms explain why LACTEM is irreplaceable for applications requiring controlled destabilization, while GMS is preferred for long-term emulsion stability. The target single-entity compound, as a pure lactate ester of monostearate, provides a more homogeneous α-gel structure than mixed LACTEM grades, potentially yielding more consistent foaming performance.

Interfacial rheology α-gel phase Pickering stabilization

Batch-to-Batch Consistency: Single-Entity Stearate Lactate vs Commercial LACTEM Mixtures

A recent HPTLC-based quality control study of 21 commercially labeled LACTEM emulsifiers revealed that the spectral similarity between two emulsifiers from the same supplier ranged as low as 67%, meaning composition varied by up to one-third [1]. This batch-to-batch variability stems from the undefined mixture of mono- and diglycerides and varying degrees of lactic acid esterification. In contrast, the target single-molecule entity (CAS 50825-77-9) has a defined molecular formula and can be analytically verified to a purity of 95–100% assay as per typical vendor specifications [2]. This compositional certainty directly translates into predictable performance, eliminating the need for extensive reformulation with each new lot of LACTEM.

Quality control HPTLC fingerprinting Procurement reliability

Best Industrial and Research Application Scenarios for Octadecanoic acid, 2-hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl ester (CAS 50825-77-9): Aligning Evidence with Procurement Decisions


Pharmaceutical Whipped Cream Formulations Requiring Controlled Partial Coalescence

For oral or topical pharmaceutical foams where a light, stable aerated texture is essential, the target compound's ability to induce shear instability and form hydrated α-gel interfaces [1] provides a functional advantage over GMS. The optimal concentration of 0.10 wt% (as LACTEM) maximizes firmness and minimizes serum loss [2], enabling stable, elegant formulations.

Natural Cosmetic Emulsions with AHA-Releasing Emollient Action

In natural cosmetic products (lipsticks, creams, lotions), the target compound serves as both an emollient and a slow-release lactic acid donor, providing skin conditioning and optical smoothing via increased light refraction [1]. The established safety profile for the diester class [2] and the higher HLB (~12) support its use in oil-in-water lotions, differentiating it from lower-HLB glyceryl monostearate.

Precision Food Emulsifier for High-Overrun Vegetable-Fat Whipped Toppings

Vegetable-fat based whipped toppings require emulsifiers that promote fat crystallization and stable foam structure. The target compound at low concentration (≤0.10 wt%) reduces interfacial tension, increases elastic modulus, and forms a denser fat crystal network than control systems [1]. Its defined composition addresses the batch inconsistency problem identified in commercial LACTEM mixtures [2], making it suitable for industrial production lines requiring reproducibility.

Pharmaceutical Excipient for Self-Emulsifying Drug Delivery Systems (SEDDS)

The HLB of ~12 and the α-gel forming capacity of the compound [1] make it a candidate for self-emulsifying systems where a moderate-HLB emulsifier is needed to stabilize oil-in-water dispersions. Unlike GMS, which forms a crystalline barrier and prevents drug release, the lactate ester's interfacial gel facilitates controlled destabilization, potentially enhancing drug solubilization.

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